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Compound of Interest

Compound Name:
D-Threonine Benzyl Ester

Hydrochloride

Cat. No.: B570760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-
Threonine Benzyl Ester Hydrochloride (H-D-Thr-OBzl·HCl), a crucial building block in

peptide synthesis and drug development.[1] The document details the nuclear magnetic

resonance (NMR) and infrared (IR) spectral data, outlines the experimental protocols for their

acquisition, and presents logical workflows for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview
D-Threonine Benzyl Ester Hydrochloride is the hydrochloride salt of the benzyl ester of D-

threonine. The presence of a chiral center, aromatic and carbonyl groups, and a hydroxyl group

gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification

and quality control in synthetic applications.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR

spectroscopy for D-Threonine Benzyl Ester Hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

~7.40-7.30 Multiplet -
5H, Aromatic
(Phenyl)

~5.25 Singlet - 2H, Benzyl CH₂

~4.40 Doublet ~3.0 1H, α-CH

~4.15 Multiplet ~6.5 1H, β-CH

~1.30 Doublet ~6.5 3H, γ-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Carbon Assignment

~170 Carbonyl (C=O)

~135 Aromatic (Quaternary)

~128.5 Aromatic (CH)

~128.0 Aromatic (CH)

~68 Benzyl CH₂

~67 β-CH

~58 α-CH

~20 γ-CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Frequency (cm⁻¹) Vibration Type Functional Group

~3400 O-H Stretch Hydroxyl

~3100-3000 N-H Stretch Ammonium

~3030 C-H Stretch Aromatic

~2980 C-H Stretch Aliphatic

~1740 C=O Stretch Ester

~1600, ~1495, ~1455 C=C Stretch Aromatic Ring

~1215 C-O Stretch Ester

~1100 C-O Stretch Hydroxyl

~750, ~700 C-H Bend Aromatic (out-of-plane)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FT-IR data for D-
Threonine Benzyl Ester Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of D-
Threonine Benzyl Ester Hydrochloride.

Materials:

D-Threonine Benzyl Ester Hydrochloride

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

NMR tubes (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of D-Threonine Benzyl Ester
Hydrochloride in 0.6-0.8 mL of the chosen deuterated solvent directly in a clean, dry 5 mm

NMR tube. The choice of solvent is critical and will affect the chemical shifts of exchangeable

protons (OH, NH₃⁺).

Instrument Setup:

Tune and shim the spectrometer to the prepared sample to ensure a homogeneous

magnetic field.

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments,

including spectral width, acquisition time, and relaxation delay.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans will be required

compared to the ¹H experiment.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

Identify the chemical shifts of the peaks in the ¹³C spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in D-
Threonine Benzyl Ester Hydrochloride.

Materials:

D-Threonine Benzyl Ester Hydrochloride

Potassium bromide (KBr), spectroscopic grade

FT-IR spectrometer with a sample press

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of D-Threonine Benzyl Ester Hydrochloride
with approximately 100-200 mg of dry KBr using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Background Spectrum:

Place the empty pellet holder in the FT-IR spectrometer and record a background

spectrum. This will be subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Sample Spectrum Acquisition:

Place the KBr pellet containing the sample in the spectrometer.

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.
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Identify the frequencies of the major absorption bands and assign them to the

corresponding molecular vibrations and functional groups.

Mandatory Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationships in structural determination.
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Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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